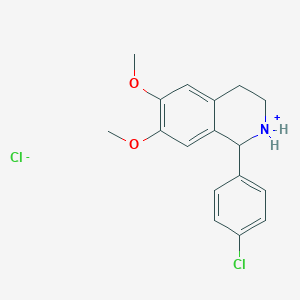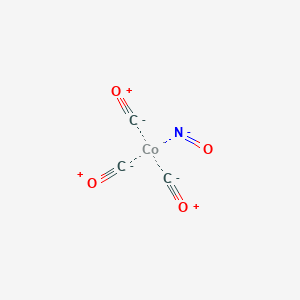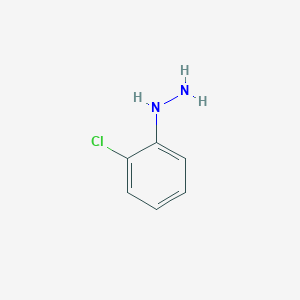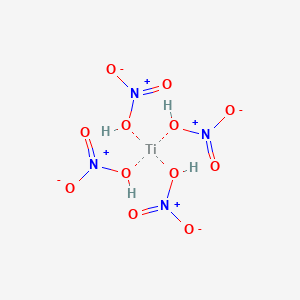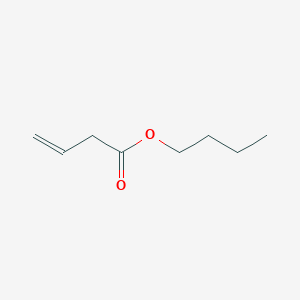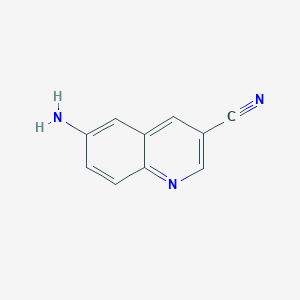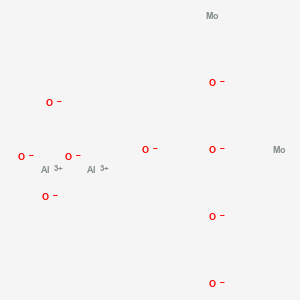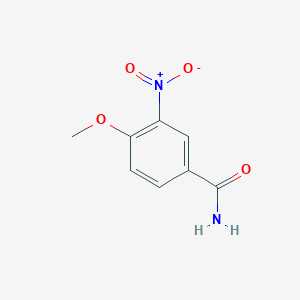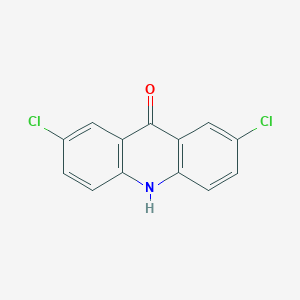
2,7-Dichloroacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dichloroacridin-9(10H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound with a molecular formula of C13H6Cl2NO. This compound is widely used in the field of biochemistry and pharmacology due to its ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of 2,7-Dichloroacridin-9(10H)-one is not fully understood. However, it is believed to interact with biological systems through intercalation and electrostatic interactions. It has been shown to bind to DNA and RNA, resulting in the inhibition of DNA replication and transcription. Additionally, 2,7-Dichloroacridin-9(10H)-one has been shown to interact with ion channels, resulting in the modulation of cellular signaling pathways.
Effets Biochimiques Et Physiologiques
2,7-Dichloroacridin-9(10H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of ion channels. Additionally, 2,7-Dichloroacridin-9(10H)-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,7-Dichloroacridin-9(10H)-one in lab experiments is its ability to interact with biological systems. It is a versatile compound that can be used to study a wide range of biological processes. Additionally, 2,7-Dichloroacridin-9(10H)-one is relatively easy to synthesize and can be obtained in moderate yields. However, one of the limitations of using 2,7-Dichloroacridin-9(10H)-one is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, making it necessary to use caution when handling this compound.
Orientations Futures
There are many potential future directions for the use of 2,7-Dichloroacridin-9(10H)-one in scientific research. One potential direction is the development of new drugs for the treatment of cancer and infectious diseases. Additionally, 2,7-Dichloroacridin-9(10H)-one could be used to study the role of ion channels in cellular signaling and the development of new drugs for the treatment of neurological disorders. Furthermore, the use of 2,7-Dichloroacridin-9(10H)-one as a fluorescent probe could be expanded to study the interactions between DNA and proteins in greater detail. Overall, the potential applications of 2,7-Dichloroacridin-9(10H)-one in scientific research are vast and exciting.
Conclusion:
In conclusion, 2,7-Dichloroacridin-9(10H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in the field of biochemistry and pharmacology due to its ability to interact with biological systems. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,7-Dichloroacridin-9(10H)-one have been discussed in this paper. The potential applications of 2,7-Dichloroacridin-9(10H)-one in scientific research are vast and exciting, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 2,7-Dichloroacridin-9(10H)-one involves a reaction between 2,7-dichloroacridine and acetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 2,7-Dichloroacridin-9(10H)-one. The yield of this reaction is moderate, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
2,7-Dichloroacridin-9(10H)-one has been extensively used in scientific research due to its ability to interact with biological systems. It has been used as a fluorescent probe to study the interactions between DNA and proteins. It has also been used to study the mechanism of action of various drugs and to investigate the role of ion channels in cellular signaling. Additionally, 2,7-Dichloroacridin-9(10H)-one has been used in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.
Propriétés
Numéro CAS |
10352-33-7 |
|---|---|
Nom du produit |
2,7-Dichloroacridin-9(10H)-one |
Formule moléculaire |
C13H7Cl2NO |
Poids moléculaire |
264.1 g/mol |
Nom IUPAC |
2,7-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
Clé InChI |
XJJONGZIEZYSIP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



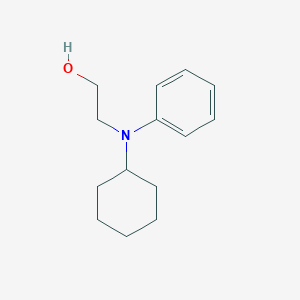
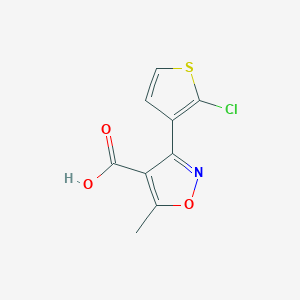
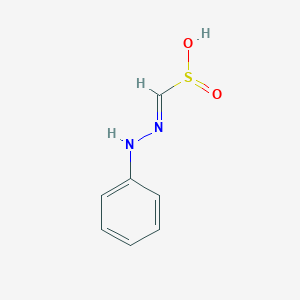
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
